"3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" physical properties
"3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" physical properties
An In-depth Technical Guide to the Physical Properties of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole, with CAS Number 65476-23-5, is a bifunctional molecule of significant interest in contemporary chemical research.[1][2] Its structure integrates a rigid benzo[d]isoxazole core with a reactive oxirane (epoxide) moiety through an ether linkage. This unique combination makes it a valuable intermediate and building block in medicinal chemistry and materials science.[1] The benzo[d]isoxazole scaffold is a well-established pharmacophore present in numerous psychoactive and antimicrobial agents, while the epoxide group offers a versatile handle for a wide array of chemical transformations.
This guide serves as a comprehensive technical resource on the core physical and chemical properties of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. Moving beyond a simple data sheet, this document provides detailed experimental protocols for property determination, explains the scientific rationale behind these methodologies, and discusses the implications of these properties for practical applications. The aim is to equip researchers and developers with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.
Core Physicochemical Properties
| Property | Value / Information | Source |
| CAS Number | 65476-23-5 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |
| Molecular Weight | 191.18 g/mol | [2][3] |
| Purity (Typical) | ≥95% | [2][3] |
| Appearance | Data not available; likely a solid or high-boiling liquid | - |
| Melting Point | Data not available in public literature | - |
| Boiling Point | Data not available in public literature | - |
| Solubility | Data not available in public literature | - |
| Storage Conditions | Store refrigerated at 0-8°C, sealed in a dry environment | [1][4] |
| Topological Polar Surface Area (TPSA) | 47.79 Ų | [2] |
| LogP (Computed) | 1.6054 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Experimental Determination of Physical Properties
For novel or sparsely documented compounds, the empirical determination of physical properties is a cornerstone of chemical characterization. The following protocols are presented as self-validating systems for researchers to obtain reliable data.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch or sample of the title compound is outlined below. This process ensures that purity is assessed before other physical constants are measured.
Caption: Workflow for the comprehensive physical characterization of a chemical entity.
Protocol 1: Melting Point Determination via Capillary Method
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Causality & Expertise: The melting point is a rapid and effective indicator of a substance's purity. A sharp, well-defined melting point (e.g., within a 0.5-1.0°C range) is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting range. This protocol is chosen for its high precision and requirement for only a small amount of material.
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Methodology:
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Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A solvent-free sample is critical for an accurate reading.
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Loading: Finely crush the crystalline sample. Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a 2-3 mm column at the bottom.
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Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid scan is required). Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
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Protocol 2: Solubility Screening
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Causality & Expertise: Understanding a compound's solubility profile is paramount for its application. In drug development, it dictates formulation strategies and bioavailability. In synthesis, it governs the choice of solvents for reactions, workup, and purification (e.g., recrystallization). This protocol establishes a qualitative and semi-quantitative profile across solvents of varying polarities.
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Methodology:
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Solvent Selection: Prepare a panel of common laboratory solvents, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
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Sample Preparation: Weigh approximately 10 mg of the compound into separate small, labeled vials.
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Qualitative Assessment: To each vial, add the selected solvent dropwise (e.g., 100 µL increments) at room temperature (approx. 25°C), vortexing after each addition.
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Classification:
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Very Soluble: Dissolves in < 1 mL.
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Soluble: Dissolves in 1-3 mL.
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Slightly Soluble: Dissolves in 3-10 mL.
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Insoluble: Does not fully dissolve in > 10 mL.
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Temperature Effect (Optional): For samples that are slightly soluble or insoluble, gently warm the vial (e.g., to 50°C) to observe if solubility increases, which is crucial information for planning recrystallization.
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Structural and Spectroscopic Characterization
Spectroscopic analysis provides irrefutable confirmation of the compound's molecular structure. The interplay between different techniques validates the connectivity of the benzo[d]isoxazole core, the ether linkage, and the oxirane ring.
Caption: Relationship between spectroscopic methods and the structural information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality & Expertise: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR identifies all unique carbon atoms.
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¹H NMR - Predicted Chemical Shifts (δ) and Splitting:
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Aromatic Protons (4H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern on the benzene ring will lead to a complex multiplet or a series of doublets and triplets.
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Oxymethylene Protons (-O-CH₂-): The two protons of the CH₂ group linking the ether oxygen to the oxirane are diastereotopic. They are expected to appear as two distinct signals, likely a doublet of doublets each, in the range of δ 4.0-4.5 ppm.
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Oxirane Protons (3H): The CH and CH₂ protons on the epoxide ring are also expected in a distinct region, typically δ 2.5-3.5 ppm, with characteristic coupling constants (J-values).
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¹³C NMR - Predicted Chemical Shifts (δ):
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Aromatic Carbons: Multiple signals expected between δ 110-165 ppm, including the quaternary carbons of the fused ring system.
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Oxymethylene Carbon (-O-CH₂-): A single peak expected around δ 65-75 ppm.
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Oxirane Carbons: Two signals expected between δ 45-55 ppm.
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Protocol:
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Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the data to obtain high-resolution spectra for analysis of chemical shifts, integration, and coupling patterns.
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High-Resolution Mass Spectrometry (HRMS)
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Causality & Expertise: HRMS provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental formula. This technique is definitive for verifying that the compound in hand is indeed C₁₀H₉NO₃.
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Expected Results:
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Technique: Electrospray Ionization (ESI) in positive ion mode is ideal.
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Parent Ion: Expect to observe the protonated molecule [M+H]⁺.
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Calculated Mass for [C₁₀H₁₀NO₃]⁺: 192.0655
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Trustworthiness: The experimental mass should match the calculated mass to within 5 ppm to be considered a definitive confirmation of the molecular formula.
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Protocol:
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Acquire the spectrum in positive ion mode and identify the peak corresponding to [M+H]⁺.
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Compare the measured accurate mass with the theoretical mass calculated for the protonated formula.
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Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its chemical structure—containing a reactive epoxide and a bioactive heterocycle—necessitates cautious handling.[5]
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a well-ventilated chemical fume hood.[5][6]
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Handling: Avoid all direct contact with skin and eyes.[7] Do not inhale dust or vapors.[5] The compound is classified as potentially toxic if swallowed or in contact with skin and may cause serious eye irritation.[5]
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Storage: To ensure long-term stability and prevent degradation (e.g., hydrolysis of the epoxide ring), the compound must be stored in a tightly sealed container, protected from moisture and light, and kept refrigerated at 0-8°C.[1]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole is a molecule with considerable synthetic potential. A thorough understanding of its physical properties, as outlined in this guide, is not merely an academic exercise. It is the foundation upon which successful research and development are built. Accurate data on solubility, stability, and purity directly impacts the efficiency of synthetic routes, the reliability of biological screening results, and the development of novel materials. The protocols and rationale provided herein offer a robust framework for researchers to confidently characterize this valuable chemical building block.
References
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Lebanon Seaboard Corporation. (2014). SAFETY DATA SHEET: Preen Southern Weed Preventer plus Fire Ant, Flea & Tick Killer. Retrieved from [Link]
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CP Lab Safety. (n.d.). 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole, 95% Purity, C10H9NO3, 250 mg. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information for Amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]
-
Chem Sci Trans. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole. Retrieved from [Link]
-
Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. Retrieved from [Link]

